
2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol
Overview
Description
2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol is a chemical compound with the molecular formula C13H15NO It is a derivative of carbazole, a tricyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol typically involves the reduction of 2,3,4,9-Tetrahydro-1h-carbazole. One common method is the reduction of 2,3,4,9-Tetrahydro-1h-carbazole using sodium borohydride in methanol, followed by the addition of formaldehyde to introduce the hydroxymethyl group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form fully saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxymethyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with different functional groups.
Scientific Research Applications
2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and functional groups. For example, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as antibacterial or anticancer activities.
Comparison with Similar Compounds
2,3,4,9-Tetrahydro-1h-carbazole: The parent compound without the hydroxymethyl group.
1,2,3,4-Tetrahydrocarbazole: A similar compound with a different substitution pattern.
5,6,7,8-Tetrahydrocarbazole: Another derivative with a different hydrogenation pattern.
Uniqueness: 2,3,4,9-Tetrahydro-1h-carbazol-3-ylmethanol is unique due to the presence of the hydroxymethyl group at the 3-position, which allows for further functionalization and derivatization. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Biological Activity
2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethanol is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a tetrahydrocarbazole core with a hydroxymethyl substituent. This structural feature is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. Key mechanisms include:
- Receptor Binding : The compound exhibits high affinity for several receptors involved in inflammatory and immune responses, particularly the CRTH2 receptor. This receptor is implicated in the pathogenesis of allergic conditions and asthma .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in cancer pathways and inflammatory processes. For instance, it acts as a kinase inhibitor by blocking ATP-binding sites in kinases, thereby preventing cell proliferation.
Biological Activities
The compound has been studied for several biological activities:
- Anticancer Activity : Research indicates that derivatives of 2,3,4,9-tetrahydro-1H-carbazole exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value indicating potent antiproliferative effects on cancer cells .
- Anti-inflammatory Effects : The compound's ability to modulate immune responses makes it a candidate for treating conditions like asthma and other allergic disorders. Its action on the CRTH2 receptor suggests potential use in managing asthma-related inflammation .
- Neuroprotective Properties : Some studies have indicated that carbazole derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Studies : A recent study demonstrated that this compound inhibited the growth of human cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics. The study emphasized structure-activity relationships (SAR) that correlate specific chemical modifications with enhanced activity .
- Inflammation Models : In animal models of allergic asthma, administration of the compound resulted in reduced airway hyperresponsiveness and decreased levels of pro-inflammatory cytokines. This suggests its potential as a therapeutic agent in managing allergic diseases .
Data Tables
The following table summarizes key findings regarding the biological activity of this compound:
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-3-ylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)14-13/h1-4,9,14-15H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOHGRLIWWBKAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1CO)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300280 | |
Record name | 2,3,4,9-tetrahydro-1h-carbazol-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26072-19-5 | |
Record name | NSC135820 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,9-tetrahydro-1h-carbazol-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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